molecular formula C9H8ClNO5 B011282 Methyl 4-chloro-2-methoxy-5-nitrobenzoate CAS No. 109069-75-2

Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Cat. No. B011282
CAS RN: 109069-75-2
M. Wt: 245.61 g/mol
InChI Key: SPSVQVKAYOHSBJ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methoxy-5-nitrobenzoate (M4C2MN) is an organic compound that is used in a variety of scientific research applications. It is a nitrobenzoate ester that is used as a reagent in organic synthesis, as a catalyst in a variety of chemical reactions, and as a reagent in the synthesis of various pharmaceuticals. M4C2MN is also used in the study of biochemical and physiological effects. In

Scientific Research Applications

  • A study by Havaldar, Bhise, and Burudkar (2004) synthesized 10-methoxy-4,8-dinitro-6H-benzothieno2,3-cchromen-6-one, showing promising antibacterial activity against various bacteria. This synthesis process potentially involves Methyl 4-chloro-2-methoxy-5-nitrobenzoate as a precursor or related compound (Havaldar, Bhise, & Burudkar, 2004).

  • Sukhomlinov and Maksimets (1965) developed a method for synthesizing isomeric methoxy derivatives of 6-nitro-9-chlordacridine and 6-nitroacridone, highlighting potential applications in organic synthesis and pharmaceutical research, where this compound could be a key component (Sukhomlinov & Maksimets, 1965).

  • Katritzky, Rachwał, and Ollmann (1994) presented a novel method for synthesizing 5- and 6-substituted-1-methylbenzimidazoles from 4-substituted anilines, where this compound could be involved in the synthesis process (Katritzky, Rachwał, & Ollmann, 1994).

  • Cai Chun (2004) improved the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, achieving over 80% yield, suggesting potential cost and quality advantages in large-scale production. This synthesis could have relevance to the production or use of this compound (Cai, 2004).

  • The synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a potential gastroprokinetic agent, by Kato and Morie (1996) utilized intermediates that may include this compound or related compounds (Kato & Morie, 1996).

  • Lomov (2019) developed alternative approaches for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in cardiotonic drugs Sulmazole and Isomazole, highlighting its potential application in pharmaceutical synthesis (Lomov, 2019).

properties

IUPAC Name

methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSVQVKAYOHSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595437
Record name Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109069-75-2
Record name Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.1 g of 4-chloro-5-nitro-o-anisic acid in methanol (100 ml) was added a catalytic amount of sulfuric acid and the resulting mixture was heated under reflux for 3 hours. Then the reaction mixture was poured into ice/water and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, 3.3 g of methyl 4-chloro-5-nitro-o-anisate was obtained as pale yellow crystals.
Quantity
3.1 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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